molecular formula C8H2BrClFNO2 B13647986 5-Bromo-4-chloro-7-fluoroindoline-2,3-dione

5-Bromo-4-chloro-7-fluoroindoline-2,3-dione

Cat. No.: B13647986
M. Wt: 278.46 g/mol
InChI Key: QKPDFIVUUJZOKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing fluorinated indole derivatives involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride (CuPy2Cl2) as a catalyst and ethanol as the solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, resulting in good to excellent yields of the product (64-92%) within a short period of 9-15 minutes .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to achieve higher yields and purity. The use of microwave irradiation in combination with solid support has been shown to enhance reaction rates, selectivity, and yield, making it a suitable approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-7-fluoroindoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-7-fluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine, chlorine, and fluorine) can influence the compound’s binding affinity and selectivity towards target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-7-fluoroindoline-2,3-dione is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure

Properties

Molecular Formula

C8H2BrClFNO2

Molecular Weight

278.46 g/mol

IUPAC Name

5-bromo-4-chloro-7-fluoro-1H-indole-2,3-dione

InChI

InChI=1S/C8H2BrClFNO2/c9-2-1-3(11)6-4(5(2)10)7(13)8(14)12-6/h1H,(H,12,13,14)

InChI Key

QKPDFIVUUJZOKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1Br)Cl)C(=O)C(=O)N2)F

Origin of Product

United States

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